molecular formula C11H15NO2S B13533862 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide

Cat. No.: B13533862
M. Wt: 225.31 g/mol
InChI Key: VPZBXRNUHLXCTP-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by a benzoannulene core structure with a sulfonamide functional group attached. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonamide typically involves the sulfonation of 6,7,8,9-tetrahydro-5H-benzo7annulene. The reaction is carried out under controlled conditions using sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The reaction mixture is then neutralized with a base such as sodium hydroxide to yield the sulfonamide derivative.

Industrial Production Methods

In an industrial setting, the production of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonamide can be scaled up by optimizing the reaction conditions, including temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoannulene derivatives.

Scientific Research Applications

6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid
  • 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde
  • 6,7,8,9-tetrahydro-5H-benzo7annulene-5-one

Uniqueness

6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Unlike its carboxylic acid or aldehyde counterparts, the sulfonamide group enhances its potential as an antimicrobial agent and its ability to participate in specific chemical reactions.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide

InChI

InChI=1S/C11H15NO2S/c12-15(13,14)11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8H2,(H2,12,13,14)

InChI Key

VPZBXRNUHLXCTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)S(=O)(=O)N

Origin of Product

United States

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